molecular formula C24H14Br2N2S2 B8082664 1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene

1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene

Cat. No.: B8082664
M. Wt: 554.3 g/mol
InChI Key: LQQCZLVNNCFDBK-UHFFFAOYSA-N
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Description

1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene is a complex organic compound featuring a benzene core substituted with two thiazolyl groups, each bearing a bromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene typically involves multi-step organic reactions. One common method includes the formation of thiazole rings through cyclization reactions, followed by bromination to introduce the bromophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the thiazole rings .

Mechanism of Action

The mechanism by which 1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and thiazole groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene is unique due to its combination of bromophenyl and thiazole groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and structural features .

Properties

IUPAC Name

4-(4-bromophenyl)-2-[3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Br2N2S2/c25-19-8-4-15(5-9-19)21-13-29-23(27-21)17-2-1-3-18(12-17)24-28-22(14-30-24)16-6-10-20(26)11-7-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQCZLVNNCFDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br)C4=NC(=CS4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Br2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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